2,5-dibromo-N-(4-nitrophenyl)benzamide
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Overview
Description
2,5-dibromo-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8Br2N2O3 and a molecular weight of 400.02222 g/mol . This compound belongs to the class of benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-(4-nitrophenyl)benzamide typically involves the bromination of N-{4-nitrophenyl}benzamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and other reagents to maintain safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-dibromo-N-(4-nitrophenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine derivative of the compound.
Scientific Research Applications
2,5-dibromo-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dibromo-N-(4-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and nitro group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{4-nitrophenyl}benzamide: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,5-dichloro-N-{4-nitrophenyl}benzamide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
Uniqueness
2,5-dibromo-N-(4-nitrophenyl)benzamide is unique due to the presence of both bromine atoms and a nitro group, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C13H8Br2N2O3 |
---|---|
Molecular Weight |
400.02g/mol |
IUPAC Name |
2,5-dibromo-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8Br2N2O3/c14-8-1-6-12(15)11(7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18) |
InChI Key |
MUEKIRIUUIUONA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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